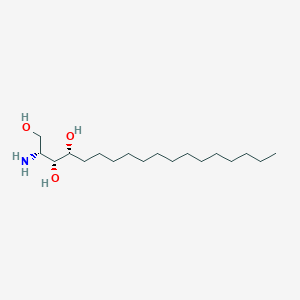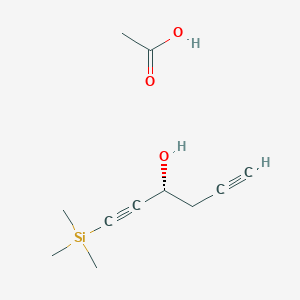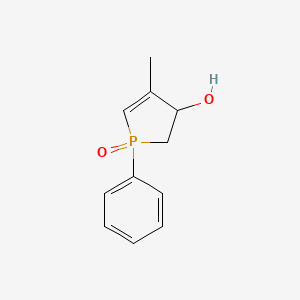
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a heterocyclic compound containing a phosphorus atom. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a dihydrophosphole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of phosphorus with diphenylacetone. The resulting product, 3-methyl-1-phenyl-2-phospholene, is then oxidized using oxidizing agents such as oxygen or hydrogen peroxide to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions: 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different phosphorus-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphole derivatives.
科学的研究の応用
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phosphorus atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes.
類似化合物との比較
3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-phosphole: Similar structure but lacks the lambda5 oxidation state.
4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole-1-oxide: Similar but without the hydroxyl group.
1-Phenyl-2,3-dihydro-1H-phosphole-1-oxide: Lacks both the hydroxyl and methyl groups.
Uniqueness: 3-Hydroxy-4-methyl-1-phenyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential applications. The lambda5 oxidation state also contributes to its distinct chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
195320-10-6 |
|---|---|
分子式 |
C11H13O2P |
分子量 |
208.19 g/mol |
IUPAC名 |
4-methyl-1-oxo-1-phenyl-2,3-dihydro-1λ5-phosphol-3-ol |
InChI |
InChI=1S/C11H13O2P/c1-9-7-14(13,8-11(9)12)10-5-3-2-4-6-10/h2-7,11-12H,8H2,1H3 |
InChIキー |
SEFZCAGNNVMJGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CP(=O)(CC1O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
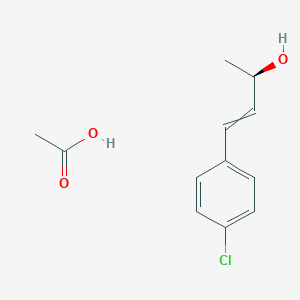
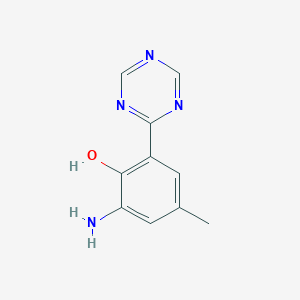
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
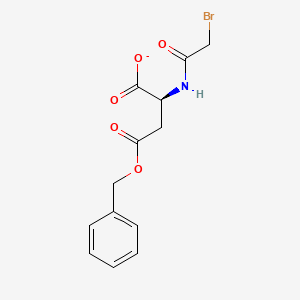
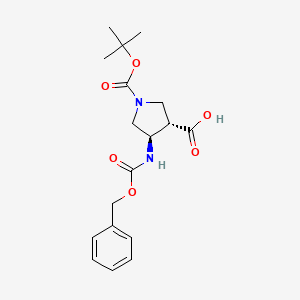
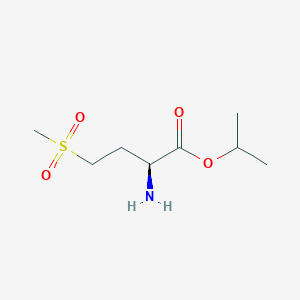
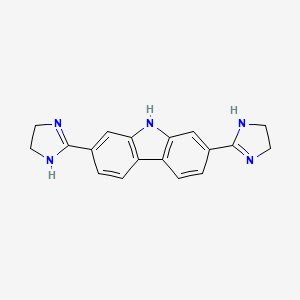
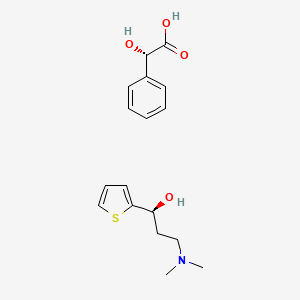
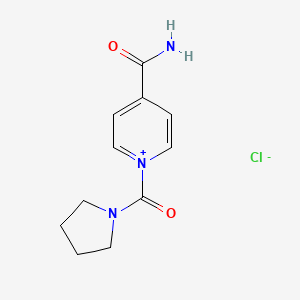
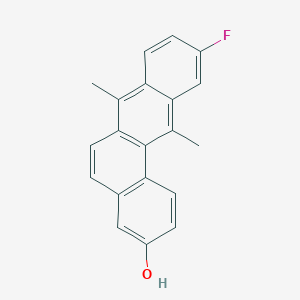
![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
